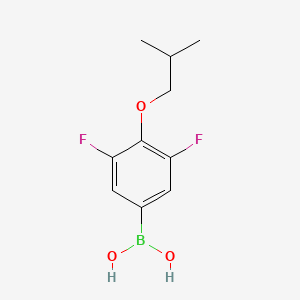

3,5-Difluoro-4-isobutoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Difluoro-4-isobutoxyphenylboronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and an isobutoxy group attached to a phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with fluorine substituents and boronic acid functionalities have been investigated for their chemical properties and potential applications in catalysis and material science.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the coupling of organohalides with boronic acids or their esters. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid was synthesized through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene, showcasing a method that could potentially be adapted for the synthesis of 3,5-difluoro-4-isobutoxyphenylboronic acid . The synthesis of such compounds is crucial for their application in catalysis, as seen with 3,5-bis(pentafluorosulfanyl)phenylboronic acid, which was used as an organocatalyst .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized by spectroscopic techniques such as NMR, FT-IR, and UV-Vis. For example, 3,5-difluorophenylboronic acid was extensively studied using these techniques, and its structure was optimized using DFT calculations . The presence of fluorine atoms influences the acidity and reactivity of the boronic acid, as seen in the studies of trifluoromethylphenylboronic acids .

Chemical Reactions Analysis

Boronic acids are known for their role in catalysis, particularly in the formation of C-N bonds through amidation reactions. The ortho-substituent on phenylboronic acids, similar to the difluoro substitution in 3,5-difluoro-4-isobutoxyphenylboronic acid, has been shown to play a key role in preventing the coordination of amines, thus accelerating the amidation process . Additionally, the electron-withdrawing effect of fluorine substituents can enhance the catalytic activity of boronic acids, as demonstrated by the use of perfluorodecyl and pentafluorosulfanyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. The introduction of fluorine atoms can affect the acidity and stability of the boronic acid. For example, the acidity of (trifluoromethoxy)phenylboronic acids varied depending on the position of the substituent, with the ortho isomer being the least acidic . Similarly, the introduction of the CF3 group in trifluoromethylphenylboronic acids increased the acidity for meta and para isomers but reduced it for the ortho isomer due to steric hindrance . These properties are important for the application of boronic acids in catalysis and material science.

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

3,5-Difluoro-4-isobutoxyphenylboronic acid and related compounds have been studied for their catalytic properties in organic synthesis. For example, 3,5-bis(perfluorodecyl)phenylboronic acid, a structurally related compound, has demonstrated effectiveness as a "green" catalyst for direct amide condensation reactions. This is attributed to the strong electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001).

Organic Chemistry and Catalysis Design

In another study, 3,5-bis(pentafluorosulfanyl)phenylboronic acid was introduced as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes. This demonstrates the potential of fluorinated phenylboronic acids in catalysis design, offering alternatives to traditional catalysts like 3-nitro phenylboronic acid (Yang, Lu, Tokunaga, & Shibata, 2012).

Fluorescent pH Probes

Boronic acid derivatives, including 3,5-difluoro variants, have been explored for their application in creating fluorescent pH probes. For instance, BODIPY dyes with phenolic or naphtholic subunits on position 8 and substituents with different electron driving forces on positions 3 and 5, including difluoro substitutions, show potential as fluorescent pH probes excitable with visible light. These dyes exhibit significant fluorescent enhancement in acidic solutions and can be used for pH measurement (Baruah et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

[3,5-difluoro-4-(2-methylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGNDMLESCLXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-isobutoxyphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)